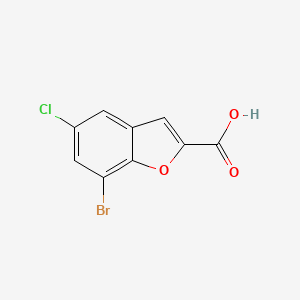

7-ブロモ-5-クロロ-1-ベンゾフラン-2-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

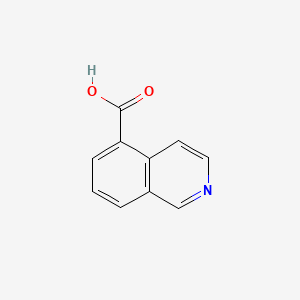

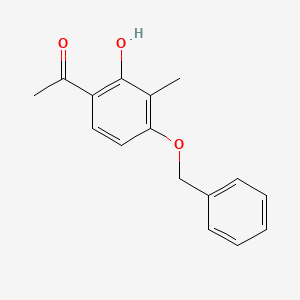

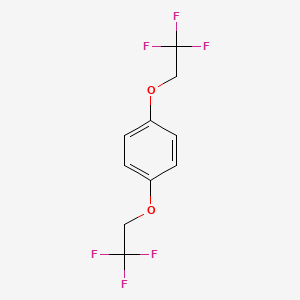

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid (7-BCBFCA) is an organic molecule composed of seven carbon atoms, five bromine atoms, one chlorine atom, one benzofuran ring, and two carboxylic acid groups. It is a white crystalline solid that has a melting point of 133-135 °C and is soluble in water. 7-BCBFCA is a versatile molecule that has a variety of applications in the fields of science and medicine.

科学的研究の応用

セロトニン受容体研究

5-ブロモベンゾフランなどのベンゾフラン誘導体は、特に5-HT2Aなどのセロトニン受容体に強く選択的に結合する化合物の合成に使用されてきました 。これは、「7-ブロモ-5-クロロ-1-ベンゾフラン-2-カルボン酸」が同様の神経心理学的研究で使用され、うつ病や不安などの障害の治療薬の開発に貢献する可能性があることを示唆しています。

抗がん剤開発

一部の置換ベンゾフランは、有意な抗がん活性を示します。 たとえば、特定のベンゾフラン化合物は、白血病、非小細胞肺がん、大腸がん、CNSがん、メラノーマ、卵巣がんを含むさまざまな癌細胞株に対して阻害効果を示しました 。「7-ブロモ-5-クロロ-1-ベンゾフラン-2-カルボン酸」は、新規抗がん剤を合成する際のプレカーサーまたは構造骨格として役立つ可能性があります。

製薬試験

参照標準として、「7-ブロモ-5-クロロ-1-ベンゾフラン-2-カルボン酸」は、製薬試験に使用して、医薬品の製剤の精度と品質を確保することができます 。この用途は、医薬品製品の完全性を維持するために不可欠です。

Safety and Hazards

作用機序

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

For instance, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines, contributing to their anti-inflammatory effects .

Biochemical Pathways

Benzofuran compounds are known to affect a variety of biochemical pathways, depending on their specific biological activity .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Benzofuran compounds have been shown to have a variety of effects at the molecular and cellular level, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

Environmental factors can significantly impact the action of a compound, including its stability, efficacy, and potential side effects .

生化学分析

Biochemical Properties

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways within cells, altering cellular responses to external stimuli . Additionally, 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid can bind to receptor proteins on cell surfaces, modulating their activity and impacting downstream signaling cascades.

Cellular Effects

The effects of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid on cells are multifaceted. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of certain cancer cell lines by disrupting key signaling pathways involved in cell growth and division . Furthermore, it can induce apoptosis, or programmed cell death, in these cells by activating specific apoptotic pathways. The modulation of gene expression by 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid can lead to changes in the production of proteins that are crucial for cell survival and function.

Molecular Mechanism

At the molecular level, 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid exerts its effects through various mechanisms. It can bind to active sites on enzymes, inhibiting their catalytic activity. This binding often involves interactions with amino acid residues within the enzyme’s active site, leading to conformational changes that reduce enzyme activity . Additionally, 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid can interact with DNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby altering cellular function.

Temporal Effects in Laboratory Settings

The effects of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid in in vitro and in vivo studies has revealed sustained inhibitory effects on cell proliferation and survival, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid with metabolic enzymes can also influence metabolic flux and the levels of other metabolites within cells.

Transport and Distribution

The transport and distribution of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound within cells, influencing its bioavailability and activity. The distribution of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid within tissues can vary, with higher concentrations often observed in organs such as the liver and kidneys.

Subcellular Localization

The subcellular localization of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid within these compartments can influence its interactions with biomolecules and its overall biological effects.

特性

IUPAC Name |

7-bromo-5-chloro-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1-3H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSRFGXNBDNKHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Cl)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355581 |

Source

|

| Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190775-65-6 |

Source

|

| Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)